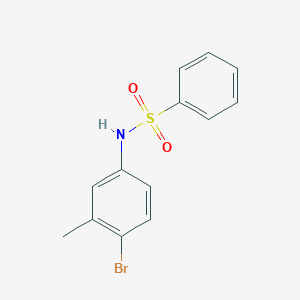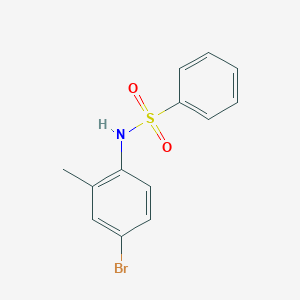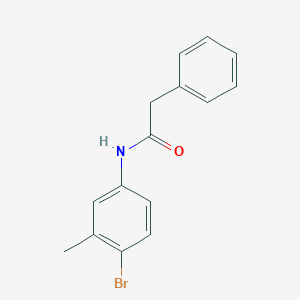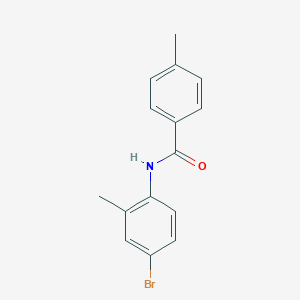![molecular formula C23H19NO5 B291766 Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate is a chemical compound that belongs to the class of isophthalates. It is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate involves the binding of the compound to specific targets such as metal ions or nitric oxide. The binding results in a change in the fluorescence properties of the compound, which can be measured using spectroscopic techniques. The mechanism of action of the compound is dependent on the specific application and target.
Biochemical and Physiological Effects:
Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate has minimal biochemical and physiological effects as it is primarily used as a probe for the detection of specific targets. However, it is important to note that the compound may interact with biological systems and should be used with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate in lab experiments is its high sensitivity and selectivity for specific targets. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using the compound is its potential toxicity and interaction with biological systems, which may affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the use of Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate in scientific research. One potential direction is the development of new fluorescent probes for the detection of other metal ions or biomolecules. Another direction is the use of the compound in the construction of new supramolecular structures with unique properties. Furthermore, the compound may be used in the development of new diagnostic tools for the detection of specific targets in biological samples.
Conclusion:
In conclusion, Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate is a unique and versatile compound that has a wide range of applications in scientific research. Its high sensitivity and selectivity for specific targets make it a valuable tool for the detection of metal ions, nitric oxide, and other biomolecules. However, caution should be taken when using the compound due to its potential toxicity and interaction with biological systems. Future research should focus on the development of new applications for the compound and the exploration of its unique properties.
Métodos De Síntesis
The synthesis of Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate involves the reaction of 5-aminoisophthalic acid with biphenyl-4-carboxylic acid chloride in the presence of dimethylformamide and triethylamine. The reaction is carried out at room temperature for several hours, followed by the addition of water and extraction with ethyl acetate. The resulting product is purified using column chromatography, and the final product is obtained as a white powder.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It is also used as a fluorescent probe for the detection of nitric oxide in biological samples. Furthermore, it has been used as a ligand for the synthesis of metal-organic frameworks and as a building block for the construction of supramolecular structures.
Propiedades
Fórmula molecular |
C23H19NO5 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
dimethyl 5-[(4-phenylbenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H19NO5/c1-28-22(26)18-12-19(23(27)29-2)14-20(13-18)24-21(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,25) |
Clave InChI |
FAWMTAYSZSOSBS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




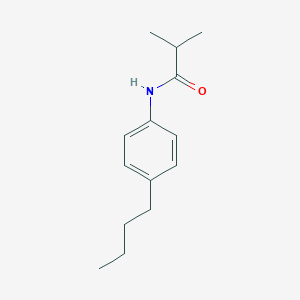
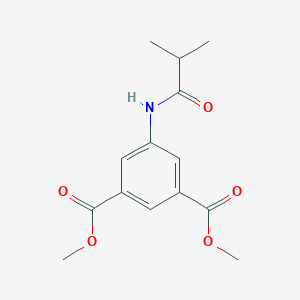
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)

